(9h-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-yl-sulfanyl)-acetic acid
Description
Chemical Structure and Fundamental Properties
The compound integrates three key motifs:
- Benzimidazo-triazole core : A fused bicyclic system comprising a benzene ring, imidazole, and 1,2,4-triazole. X-ray crystallography confirms the planar arrangement, with N–N bond lengths of 1.306–1.340 Å.
- Sulfanyl (-S-) linker : Enhances electronic delocalization and facilitates nucleophilic reactions.
- Acetic acid group : Introduces hydrophilicity and hydrogen-bonding capacity.
Table 1: Key Physicochemical Properties
The sulfanyl-acetic acid moiety enables functionalization at the sulfur atom, making it a versatile intermediate for derivatization.
Historical Context in Heterocyclic Chemistry
Benzotriazole derivatives, first synthesized in the mid-20th century, gained prominence as corrosion inhibitors and photostabilizers. The integration of benzimidazole (a known pharmacophore) with triazole emerged in the 1990s, driven by demands for multitarget therapeutics. Early work on benzimidazo-triazoles focused on antiviral and antimicrobial activities, with sulfur-containing variants like this compound later explored for enhanced bioavailability.
Significance in Contemporary Research
Recent studies highlight its role in:
- Antimicrobial Agents : Benzimidazole-sulfonyl hybrids exhibit IC₅₀ values <5 μM against Mycobacterium tuberculosis.
- Enzyme Inhibition : Thioacetic acid derivatives show α-amylase inhibitory activity (IC₅₀ = 0.90–11.2 μM), rivaling acarbose.
- Materials Science : Sulfur-rich heterocycles improve charge transport in organic semiconductors.
Heterocycle-Thioacetic Acid Motif as a Privileged Molecular Scaffold
The heterocycle-thioacetic acid motif combines rigidity (from aromatic rings) and flexibility (from the acetic acid chain), enabling:
Properties
IUPAC Name |
2-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2S/c15-8(16)5-17-10-13-12-9-11-6-3-1-2-4-7(6)14(9)10/h1-4H,5H2,(H,11,12)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEHVUSOWTYNQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=NN3)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Adaptation for Target Compound Synthesis
To synthesize (9H-benzoimidazo[2,1-c]triazol-3-yl-sulfanyl)-acetic acid, the following modifications are proposed:
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Thiourea Formation : React 2-chloroacetyl isothiocyanate with o-phenylenediamine to form a thiourea intermediate with a chloroacetate side chain.
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Cyclization : Subject the intermediate to microwave irradiation (120°C, 5 min) in dimethylformamide (DMF) to induce cyclization into the benzimidazo-triazole core.
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Thiol Alkylation : Treat the cyclized product with mercaptoacetic acid under basic conditions (K₂CO₃, ethanol, reflux) to introduce the sulfanyl-acetic acid moiety.
Key Reaction Conditions
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Thiourea synthesis | 2-Chloroacetyl isothiocyanate, o-phenylenediamine | RT | 3 h | 85% |
| Microwave cyclization | DMF | 120°C | 5 min | 78% |
| Alkylation | Mercaptoacetic acid, K₂CO₃ | Reflux | 2 h | 65% |
Oxidative Cyclization of Mercaptophenyl Precursors
Another method, adapted from, utilizes oxidative cyclization to form the triazole ring. This protocol involves:
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Thiol Protection : Protect a mercaptophenyl-aniline derivative with a p-methoxybenzyl (PMB) group.
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Triazole Formation : Cyclize the protected aniline using N,N-dimethylformamide azine dihydrochloride at 150°C for 16 h.
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Deprotection and Oxidation : Remove the PMB group via trifluoroacetic acid (TFA), then oxidize the free thiol with dimethyl sulfoxide (DMSO) to form a disulfide intermediate.
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Intramolecular Cyclization : Base-mediated deprotonation triggers cyclization into the benzoimidazo-triazole scaffold.
Integration of Acetic Acid Moiety
After cyclization, the exposed thiol is alkylated with bromoacetic acid in tetrahydrofuran (THF) using triethylamine as a base. This step attaches the acetic acid group via a thioether linkage.
Spectral Validation
Hydrazine-Mediated Triazole Ring Closure
A third route involves hydrazine derivatives to form the 1,2,4-triazole ring. Starting from a benzimidazole-hydrazine precursor:
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Hydrazine Intermediate : React 2-aminobenzimidazole with hydrazine hydrate to form a hydrazine derivative.
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Cyclization with Carbon Disulfide : Treat the hydrazine with CS₂ in pyridine under reflux to form the triazole-thiol.
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Acetic Acid Conjugation : Alkylate the thiol with ethyl bromoacetate, followed by saponification (NaOH, ethanol) to yield the free acid.
Optimization Insights
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Microwave irradiation reduces reaction times from hours to minutes.
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Yields for triazole formation vary widely (10–72%) depending on substituent stability.
Challenges and Considerations
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Thiol Reactivity : The free thiol group is prone to oxidation, necessitating protective strategies (e.g., PMB).
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Cyclization Efficiency : Microwave assistance improves yields (78–96%) compared to conventional heating.
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Byproduct Formation : Competing reactions during cyclization may require chromatographic purification.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Microwave-assisted | Rapid, high-yielding | Requires specialized equipment | 65–78% |
| Oxidative cyclization | Scalable | Multi-step protection/deprotection | 50–72% |
| Hydrazine-mediated | Selective triazole formation | Sensitive to substituent effects | 40–65% |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the triazole ring.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to (9H-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-yl-sulfanyl)-acetic acid. The thiazole and triazole moieties are known for their effectiveness against various bacterial strains. For instance:
- Synthesis of Derivatives : Derivatives incorporating the triazole structure have shown promising activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticonvulsant Properties
The compound's structure suggests potential anticonvulsant activity due to the presence of the imidazole and triazole rings. Research indicates that similar compounds have been effective in reducing seizure activity in animal models:
- Case Study : A study demonstrated that derivatives with structural similarities exhibited significant anticonvulsant effects in the maximal electroshock (MES) model, suggesting that this compound could be explored for similar applications.
Anti-inflammatory Effects
Inflammation-related diseases are a major area of research for new therapeutic agents. Compounds containing the benzimidazole framework have been investigated for their anti-inflammatory properties:
- Mechanism of Action : These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2. This action could make them suitable candidates for treating conditions like rheumatoid arthritis or inflammatory bowel disease.
Synthesis Pathways
The synthesis of this compound involves several steps:
- Formation of Benzimidazole Core : The initial step typically involves the condensation of o-phenylenediamine with appropriate carboxylic acids.
- Triazole Ring Formation : This can be achieved through cyclization reactions involving azides or hydrazines.
- Thioether Formation : The introduction of the sulfanyl group is often accomplished through nucleophilic substitution reactions.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (9h-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-yl-sulfanyl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional distinctions between “(9H-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-yl-sulfanyl)-acetic acid” and analogous heterocyclic derivatives.
Structural and Functional Analysis
- Core Heterocycle Variations: The benzoimidazo[1,2,4]triazole core (target compound) differs from benzoimidazo[2,1-b]thiazole () in the fused thiazole vs. triazole ring, altering electronic properties and binding affinity. Thiazole-containing derivatives exhibit pronounced EGFR inhibition due to improved π-π stacking with kinase domains . Triazine-fused analogues () replace a triazole nitrogen with a carbonyl group, reducing aromaticity and enabling fluorescent emission for probe applications .
Substituent Effects :
- Sulfanyl vs. Oxo Groups : The sulfanyl (-S-) group in the target compound enhances nucleophilicity and metal-binding capacity compared to oxo (-O-) derivatives, influencing redox activity .
- Acetic Acid vs. Propionic Acid : Propionic acid variants () exhibit higher hydrophilicity and longer metabolic half-lives, advantageous for drug delivery .
- Aromatic Modifications : Benzyl or tolyl substitutions () increase lipophilicity, enhancing blood-brain barrier penetration for CNS-targeted therapies .
Biological Activity
(9H-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-yl-sulfanyl)-acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C10H8N4O2S
- CAS Number : 511239-00-2
This structure contains a benzimidazole core fused with a triazole ring and a sulfanyl group, which are known to contribute to various biological activities.
1. Antimicrobial Activity
Recent studies have shown that compounds similar to this compound exhibit notable antimicrobial properties. The compound's derivatives have been tested against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 15 | |
| Compound B | Escherichia coli | 20 | |
| Compound C | Mycobacterium tuberculosis | 5 |
These results indicate that the compound may possess selective inhibition against certain pathogens, particularly Mycobacterium tuberculosis.
2. Anticancer Activity
The anticancer potential of this compound has been investigated through various assays. Similar compounds have shown promising results in inhibiting cancer cell proliferation.
Table 2: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound D | MCF-7 (Breast Cancer) | 10 | |
| Compound E | A549 (Lung Cancer) | 15 | |
| Compound F | HeLa (Cervical Cancer) | 12 |
These findings suggest that the compound could be a candidate for further development in cancer therapy.
3. Enzyme Inhibition
Enzyme inhibition studies indicate that this compound may act as an inhibitor for specific enzymes relevant in metabolic pathways.
Table 3: Enzyme Inhibition Potency
| Enzyme | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| α-Glucosidase | Competitive Inhibitor | 50 | |
| Cyclooxygenase-2 | Non-competitive | 0.05 |
The ability to inhibit α-glucosidase suggests potential applications in managing diabetes by regulating blood glucose levels.
Case Study 1: Antitubercular Activity
In a study evaluating the antitubercular activity of related compounds, it was found that certain derivatives demonstrated an IC50 value as low as 5 µg/mL against Mycobacterium tuberculosis. This indicates a strong potential for developing new treatments for tuberculosis using this class of compounds.
Case Study 2: Cytotoxicity in Cancer Cells
A detailed cytotoxicity study on MCF-7 cells revealed that compounds related to this compound exhibited significant growth inhibition with IC50 values ranging from 10 to 15 µM. This suggests that modifications to the structure can enhance anticancer activity.
Q & A
Q. What are the established synthetic routes for (9H-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-yl-sulfanyl)-acetic acid, and how can reaction conditions be optimized?
The compound can be synthesized via cycloaddition or substitution reactions. For example, a [3+2] cycloaddition between nitrile imines and 1H-benzimidazole-2-thiols under basic conditions yields fused triazole derivatives . Optimization involves adjusting solvent polarity (e.g., ethanol or DMF), temperature (reflux at 80–100°C), and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the target compound .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the benzoimidazo-triazole core and sulfanyl-acetic acid sidechain. High-resolution mass spectrometry (HRMS) validates molecular weight, while Fourier-transform infrared spectroscopy (FT-IR) identifies functional groups (e.g., C=S stretch at ~650 cm⁻¹). X-ray crystallography, if feasible, provides definitive structural confirmation .
Q. How does the sulfanyl-acetic acid moiety influence the compound’s solubility and reactivity?
The sulfanyl (-S-) group enhances nucleophilicity, enabling thiol-ene "click" reactions or metal coordination. The acetic acid moiety improves aqueous solubility at physiological pH, facilitating biological assays. Solubility can be further modulated by esterification or salt formation (e.g., sodium or ammonium salts) .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in biological activity data across studies?
Discrepancies may arise from impurities in synthesized batches or assay variability. Implement orthogonal purity assessments (HPLC, elemental analysis) and standardized bioassays (e.g., enzyme inhibition IC₅₀ protocols). Cross-validate results using structurally analogous compounds, such as fluorinated benzoimidazo-triazoles, to isolate structure-activity relationships (SAR) .
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s interaction with biological targets?
Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps, electrostatic potentials) to predict reactivity. Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with enzymes like cytochrome P450 or kinases. Pair computational predictions with experimental mutagenesis to validate binding sites .
Q. What are the mechanistic implications of the compound’s regioselectivity in cycloaddition reactions?
Regioselectivity in [3+2] cycloadditions is governed by frontier molecular orbital (FMO) interactions. The electron-deficient nitrile imine preferentially reacts with the electron-rich thiol group of the benzimidazole. Solvent effects (polar aprotic vs. protic) and substituent electronic profiles (e.g., electron-withdrawing groups on the benzimidazole) further modulate regioselectivity .
Q. How can structural modifications enhance the compound’s metabolic stability without compromising activity?
Introduce fluorine atoms at the benzoimidazole C5/C6 positions to block oxidative metabolism. Replace the acetic acid group with bioisosteres (e.g., tetrazole or sulfonamide) to improve pharmacokinetics. In vitro microsomal stability assays (human/rat liver microsomes) guide iterative optimization .
Methodological Considerations
- Synthetic Challenges : Monitor for byproducts like regioisomeric triazoles; use TLC or LC-MS for real-time reaction tracking .
- Biological Assays : Employ dose-response curves with positive controls (e.g., known kinase inhibitors) to contextualize activity data .
- Data Reproducibility : Share raw spectral data and crystallographic CIF files in supplementary materials to enable peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
